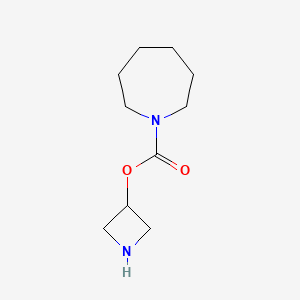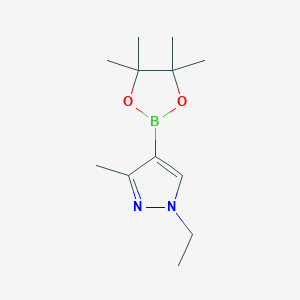![molecular formula C10H11ClF3NO2 B1470156 2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride CAS No. 1375471-43-4](/img/structure/B1470156.png)
2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride
Overview
Description
2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride, also known as TFMMA, is a chemical compound that has been widely used in scientific research. This compound is a derivative of the amino acid phenylalanine and is commonly used as a precursor in the synthesis of other compounds. TFMMA has been studied extensively due to its unique properties and potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry.
Scientific Research Applications
Green Synthesis of Analgesic Compounds
Researchers have developed environmentally friendly synthesis methods for potential analgesic compounds, focusing on derivatives of acetamide and phthalamic acid. These methods utilize green solvents and solid-phase reactions to create compounds with potential analgesic and antipyretic properties, illustrating an innovative approach towards sustainable drug design (Reddy, Dubey, & Ramana Reddy, 2014).
Practical Synthesis Techniques
A practical synthesis for a compound closely related to the title compound was accomplished, highlighting a method involving hydrogenation and N-alkylation steps. This study provides insight into efficient synthetic routes for complex organic molecules, which could be applicable to the synthesis of 2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride derivatives (Vaid et al., 2012).
Inhibition of Transcription Factors
Structure-activity relationship studies of compounds inhibiting NF-kappaB and AP-1 transcription factors shed light on modifications enhancing oral bioavailability. The research on pyrimidine derivatives of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] contributes to understanding how small changes in molecular structure can significantly affect biological activity (Palanki et al., 2000).
Synthesis of Benzamide Derivatives
A method for synthesizing 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide highlights an improved process characterized by mild conditions and good yield. This research demonstrates the practicality and efficiency of synthesizing structurally complex molecules, potentially paving the way for new drug development (Ping, 2007).
Antihypertensive α-Blocking Agents
The development of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive agents through various synthetic pathways underscores the potential of these compounds in medical applications. By targeting α-blockers, these molecules offer promising avenues for developing new treatments for hypertension (Abdel-Wahab et al., 2008).
properties
IUPAC Name |
2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c1-14-8(9(15)16)6-2-4-7(5-3-6)10(11,12)13;/h2-5,8,14H,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVWMUZDEOGCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{1-[(Propylcarbamoyl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470076.png)


![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470082.png)



![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclobutanamine](/img/structure/B1470087.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470092.png)

![1-[(4-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470094.png)